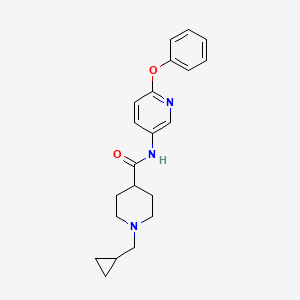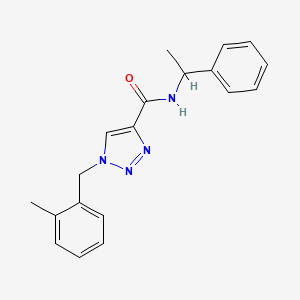![molecular formula C17H13BrN2O2S B6011612 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, also known as BPTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTM is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is believed to work by binding to specific proteins or enzymes and altering their activity. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to bind to the ATP-binding site of CK2, leading to inhibition of its activity. Similarly, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to inhibit the activity of PARP by binding to its catalytic domain.
Biochemical and Physiological Effects:
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein or enzyme it targets. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting CK2 activity. Similarly, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been shown to enhance DNA damage in cancer cells by inhibiting PARP activity.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide in scientific research is its specificity for certain proteins or enzymes. Because N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is designed to target specific proteins or enzymes, it can be used to study their functions in a more precise way than other compounds that may have more general effects. However, one limitation of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is that it can be difficult to synthesize and purify, which can make it more expensive and time-consuming to use in experiments.
Future Directions
There are many potential future directions for research involving N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide. For example, researchers could investigate the use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide as a tool for studying other proteins or enzymes involved in cancer or DNA repair processes. Additionally, researchers could explore the potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide as a therapeutic agent for cancer or other diseases. Finally, further research could be done to optimize the synthesis and purification of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, making it more accessible and cost-effective for use in scientific research.
Synthesis Methods
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of 4-bromobenzonitrile with 2-aminothiazole in the presence of a palladium catalyst. The resulting compound can then be reacted with 2-methoxybenzoyl chloride to yield N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various proteins and enzymes. For example, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has been used to study the role of the protein kinase CK2 in cancer cells, as well as to investigate the function of the enzyme poly(ADP-ribose) polymerase (PARP) in DNA repair processes.
properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPNYPHPROSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B6011589.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)

![2-({[4-methyl-3-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B6011620.png)

![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)